molecular formula C17H25NO5 B3030289 2-n-boc-3-(4-methoxy-phenyl)-2-methylaminomethyl-propionic acid CAS No. 886364-75-6

2-n-boc-3-(4-methoxy-phenyl)-2-methylaminomethyl-propionic acid

Cat. No.: B3030289
CAS No.: 886364-75-6
M. Wt: 323.4
InChI Key: XSLDMTFETIXWAX-UHFFFAOYSA-N
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Description

2-n-boc-3-(4-methoxy-phenyl)-2-methylaminomethyl-propionic acid is a synthetic organic compound that belongs to the class of beta-amino acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methoxyphenyl group, and a methylaminomethyl group attached to the propionic acid backbone. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-n-boc-3-(4-methoxy-phenyl)-2-methylaminomethyl-propionic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Boc-protected intermediate: The starting material, 3-(4-methoxyphenyl)-2-methylaminomethyl-propionic acid, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to introduce the Boc protecting group.

    Reduction and protection: The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain the corresponding alcohol. This alcohol is then protected using a suitable protecting group such as tert-butyldimethylsilyl chloride (TBDMS-Cl).

    Oxidation and deprotection: The protected alcohol is oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to form the corresponding aldehyde. The Boc protecting group is then removed using an acid such as trifluoroacetic acid (TFA) to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of continuous flow reactors, and implementation of purification techniques such as crystallization and chromatography to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-n-boc-3-(4-methoxy-phenyl)-2-methylaminomethyl-propionic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like PCC or DMP.

    Reduction: Reduction of the compound can yield alcohols or amines using reducing agents such as NaBH4 or LiAlH4.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Deprotection: The Boc protecting group can be removed using acids like TFA.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other oxidizing agents in solvents like dichloromethane (DCM).

    Reduction: NaBH4 or LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.

    Deprotection: TFA in DCM or methanol.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives.

    Deprotection: The free amine or acid.

Scientific Research Applications

2-n-boc-3-(4-methoxy-phenyl)-2-methylaminomethyl-propionic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-n-boc-3-(4-methoxy-phenyl)-2-methylaminomethyl-propionic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its mechanism of action are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-n-boc-3-(4-hydroxy-phenyl)-2-methylaminomethyl-propionic acid: Similar structure with a hydroxy group instead of a methoxy group.

    2-n-boc-3-(4-chloro-phenyl)-2-methylaminomethyl-propionic acid: Similar structure with a chloro group instead of a methoxy group.

    2-n-boc-3-(4-nitro-phenyl)-2-methylaminomethyl-propionic acid: Similar structure with a nitro group instead of a methoxy group.

Uniqueness

2-n-boc-3-(4-methoxy-phenyl)-2-methylaminomethyl-propionic acid is unique due to the presence of the methoxy group, which can influence its reactivity, solubility, and interactions with biological targets. The Boc protecting group also provides stability and facilitates its use in various synthetic applications.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5/c1-17(2,3)23-16(21)18(4)11-13(15(19)20)10-12-6-8-14(22-5)9-7-12/h6-9,13H,10-11H2,1-5H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLDMTFETIXWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(CC1=CC=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661457
Record name 2-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}-3-(4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886364-75-6
Record name 2-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}-3-(4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886364-75-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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